molecular formula C20H22ClN3O2 B235588 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

Cat. No. B235588
M. Wt: 371.9 g/mol
InChI Key: IYZLKBSQWQFWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, commonly referred to as ACY-1215, is a potential drug candidate that has gained significant attention in the field of cancer research. It belongs to the class of selective histone deacetylase 6 (HDAC6) inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide is a class IIb HDAC that plays a critical role in the regulation of protein degradation and cellular homeostasis. It is involved in the deacetylation of several cytoplasmic proteins, including tubulin, HSP90, and cortactin. By inhibiting N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, ACY-1215 promotes the accumulation of acetylated proteins, which leads to the activation of several cellular pathways, including the unfolded protein response and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 have been extensively studied in preclinical models. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. ACY-1215 has also been shown to enhance the anti-tumor activity of several chemotherapeutic agents, including bortezomib and lenalidomide. In addition, ACY-1215 has been shown to modulate the immune response by promoting the activation of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACY-1215 is its potent anti-tumor activity in preclinical models of cancer. It has also been shown to enhance the anti-tumor activity of several chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the limitations of ACY-1215 is its poor solubility, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

Despite the promising results obtained in preclinical studies, there is still a need for further research to fully understand the potential therapeutic applications of ACY-1215. Some of the future directions for research include:
1. Clinical trials to evaluate the safety and efficacy of ACY-1215 in cancer patients.
2. Development of more potent and selective N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide inhibitors with improved pharmacokinetic properties.
3. Investigation of the potential applications of ACY-1215 in other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Identification of biomarkers that can predict the response to ACY-1215 therapy.
Conclusion:
In conclusion, ACY-1215 is a potential drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. Its mechanism of action involves the inhibition of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, leading to the induction of apoptosis in cancer cells. Despite its limitations, ACY-1215 has the potential to become a valuable addition to the arsenal of cancer therapeutics. Further research is needed to fully understand its therapeutic applications and to develop more potent and selective N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide inhibitors.

Synthesis Methods

The synthesis of ACY-1215 involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. This is then reacted with 2-amino-4-chlorophenol to form N-(2-hydroxy-3-methylbenzoyl)-2-amino-4-chlorophenol. The final step involves the reaction of N-(2-hydroxy-3-methylbenzoyl)-2-amino-4-chlorophenol with acetyl piperazine in the presence of triethylamine to yield ACY-1215.

Scientific Research Applications

The potential therapeutic applications of ACY-1215 have been extensively studied in various preclinical models of cancer. It has been shown to exhibit potent anti-tumor activity in multiple myeloma, lymphoma, and leukemia. ACY-1215 works by inhibiting N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, which is involved in the regulation of several cellular processes, including protein degradation, cell migration, and immune response. By inhibiting N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, ACY-1215 promotes the accumulation of misfolded proteins and triggers the unfolded protein response, leading to the induction of apoptosis in cancer cells.

properties

Product Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

InChI

InChI=1S/C20H22ClN3O2/c1-14-5-3-6-16(13-14)20(26)22-18-8-4-7-17(21)19(18)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,26)

InChI Key

IYZLKBSQWQFWAZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.